2-Nitrosoisoindoline
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Overview
Description
2-Nitrosoisoindoline is an organic compound characterized by the presence of a nitroso group (-NO) attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrosoisoindoline typically involves the nitrosation of isoindoline. One common method includes the reaction of isoindoline with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{Isoindoline} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions using controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrosoisoindoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroisoindoline derivatives.
Reduction: Aminoisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
2-Nitrosoisoindoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrosoisoindoline involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Isoindoline: Lacks the nitroso group, resulting in different chemical reactivity and applications.
2-Nitroisoindoline: Contains a nitro group (-NO2) instead of a nitroso group, leading to distinct chemical properties and reactivity.
2-Aminoisoindoline:
Uniqueness: 2-Nitrosoisoindoline is unique due to the presence of the nitroso group, which imparts specific chemical reactivity and potential biological activities. This distinguishes it from other isoindoline derivatives and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-nitroso-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSCPRXCTVGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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